molecular formula C11H9NO4 B1505815 4-Hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid CAS No. 57931-81-4

4-Hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid

Cat. No. B1505815
CAS RN: 57931-81-4
M. Wt: 219.19 g/mol
InChI Key: RDXOTRDYNZHUNL-UHFFFAOYSA-N
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Description

“4-Hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid” is a chemical compound with the CAS Number: 57931-81-4 . It has a molecular weight of 219.2 . The IUPAC name for this compound is 1-methyl-2,4-dioxo-1,2,3,4-tetrahydro-3-quinolinecarboxylic acid .


Synthesis Analysis

The synthesis of this compound involves the alkaline hydrolysis of the ethyl ester of 4-(cyanoethoxycarbonylmethyl)-2-oxo-1,2-dihydroquinoline-3-carboxylic acid. This process is accompanied by decarboxylation with the loss of two molecules of CO2, leading to 4-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H9NO4/c1-12-7-5-3-2-4-6(7)9(13)8(10(12)14)11(15)16/h2-5,8H,1H3,(H,15,16) . The structure of this compound has been deduced by 1H and 13C NMR spectroscopy .


Chemical Reactions Analysis

This compound can participate in an Ugi-type multicomponent condensation through a Smiles rearrangement in replacement of acid components. The new four-component containing 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate, aldehyde derivatives, amine derivatives, and isocyanides process leads readily and efficiently to heterocyclic enamines .


Physical And Chemical Properties Analysis

This compound is a powder with a melting point of 265-266 degrees Celsius .

Scientific Research Applications

Antibacterial Activity

Derivatives of this compound, especially those containing a fluorine atom, are known to be highly effective antibiotics. The presence of a sulfur atom in the 2 position of the quinoline moiety is believed to enhance antibacterial activity .

Analgesic Properties

Some derivatives have shown to possess significant analgesic properties, with specific activities exceeding those of nonnarcotic analgesics like Diclofenac and Ketorolac, and comparable to Tramadol .

Synthesis of Diverse Derivatives

The compound serves as a precursor for synthesizing a wide range of derivatives by reacting with various substituted benzaldehyde derivatives, amine derivatives, and isocyanides. This demonstrates its versatility in creating diverse molecules for further pharmacological evaluation .

Drug Research and Development

Due to its interesting pharmaceutical and biological activities, 4-Hydroxy-2-quinolones, which include this compound, are valuable in drug research and development. There has been significant interest in synthesizing analogous compounds and heteroannelated derivatives .

Anti-inflammatory Activity

The synthesis and study of the structure and acid properties of this compound have been carried out. It has been found to possess anti-inflammatory activity, which adds to its potential therapeutic applications .

Safety And Hazards

The safety information for this compound includes the following hazard statements: H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

4-hydroxy-1-methyl-2-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO4/c1-12-7-5-3-2-4-6(7)9(13)8(10(12)14)11(15)16/h2-5,13H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDXOTRDYNZHUNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C(C1=O)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80715862
Record name 4-Hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80715862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid

CAS RN

57931-81-4
Record name 4-Hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80715862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid
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4-Hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid
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Reactant of Route 6
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